2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
The compound 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a fused bicyclic core structure. Key structural features include:
- Substituents: 3-ethyl group: Enhances lipophilicity and may influence steric interactions. 7-(4-methylphenyl): Aromatic substituent that could contribute to π-π stacking in molecular recognition.
- N-(2,4,6-trimethylphenyl)acetamide: A bulky, electron-rich aryl group that may improve metabolic stability and target binding via hydrophobic interactions.
Properties
IUPAC Name |
2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S2/c1-6-29-25(31)24-23(20(13-32-24)19-9-7-15(2)8-10-19)28-26(29)33-14-21(30)27-22-17(4)11-16(3)12-18(22)5/h7-13H,6,14H2,1-5H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRXJWQQBMMEPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that belongs to the class of thienopyrimidine derivatives. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties. The compound's potential therapeutic applications are supported by various studies and data.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C₁₈H₁₈N₂OS
- Molecular Weight: 314.41 g/mol
The compound features a thieno[3,2-d]pyrimidine core with a sulfanyl group and an acetamide moiety, which are critical for its biological activity.
Antimicrobial Activity
A significant body of research has demonstrated the antimicrobial potential of thienopyrimidine derivatives. For instance, studies have shown that compounds with similar structures exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 5 µg/mL |
| Other Thienopyrimidines | S. aureus, B. subtilis | 10 µg/mL |
Research indicates that the presence of specific substituents on the thienopyrimidine ring enhances antimicrobial efficacy. For example, the addition of a methoxy group at position 4 has been linked to increased activity against pathogens like E. coli and S. aureus .
Anticancer Activity
The anticancer properties of thienopyrimidine derivatives have also been explored extensively. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15 | Inhibition of cell cycle progression |
| A549 (lung cancer) | 10 | Modulation of apoptotic pathways |
The mechanism often involves the inhibition of key signaling pathways related to cell growth and survival . Additionally, structure-activity relationship (SAR) studies suggest that modifications to the thieno[3,2-d]pyrimidine structure can significantly enhance anticancer activity .
Other Pharmacological Activities
Beyond antimicrobial and anticancer activities, thienopyrimidine derivatives have shown potential in other therapeutic areas:
- Anti-inflammatory Effects: Some derivatives exhibit inhibition of pro-inflammatory cytokines.
- Antiviral Activity: Certain compounds have been tested against viral pathogens with promising results.
- Enzyme Inhibition: Compounds have been identified as inhibitors of specific enzymes involved in disease processes.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various thienopyrimidine derivatives, it was found that the compound under discussion demonstrated significant activity against S. aureus with an MIC comparable to standard antibiotics . The study highlighted the importance of the sulfanyl group in enhancing bioactivity.
Case Study 2: Anticancer Mechanisms
A recent investigation into the anticancer mechanisms revealed that this compound induced apoptosis in HeLa cells through the activation of caspase pathways. The study concluded that modifications to the acetamide moiety could further enhance its therapeutic potential .
Scientific Research Applications
Pharmacological Applications
- Antitumor Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
Biochemical Applications
- Proteomics Research :
- Drug Development :
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are summarized in Table 1, with detailed comparisons below.
Table 1: Structural and Functional Comparison of Thienopyrimidinone and Pyrimidine Acetamide Derivatives
*aTMP = trimethylphenyl
Key Comparisons:
Core Structure: The target compound and ’s analog share the thieno[3,2-d]pyrimidinone core, which is distinct from the pyrimidinone or pyrimidine cores in and . The thienopyrimidinone system’s extended conjugation may enhance binding to hydrophobic enzyme pockets compared to simpler pyrimidine derivatives .
Substituent Effects :
- Electron-Withdrawing vs. Electron-Donating Groups :
- In contrast, the N-(2,4,6-trimethylphenyl) group in the target compound is electron-donating, which may improve metabolic stability and membrane permeability .
- Steric Bulk :
Physicochemical Properties :
- The higher melting point of ’s compound (230°C) suggests stronger intermolecular forces (e.g., hydrogen bonding from Cl substituents) compared to the target compound, where data are unavailable .
The dichlorophenyl group in ’s compound is linked to antimicrobial activity, highlighting how substituent choice can redirect biological function .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what key intermediates should be prioritized?
The synthesis typically involves multi-step reactions, starting with the construction of the thieno[3,2-d]pyrimidinone core. Key intermediates include the 3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidine-2-thiol derivative, which undergoes sulfanyl-acetamide coupling with N-(2,4,6-trimethylphenyl)acetamide. Optimizing reaction conditions (e.g., solvent polarity, temperature) for thiol-alkylation steps is critical to minimize side products. Parallel purification via column chromatography or recrystallization ensures intermediate purity .
Q. How can X-ray crystallography be optimized to determine the molecular conformation and intermolecular interactions of this compound?
Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation in solvents like DMSO/ethanol mixtures. Data collection using a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 298 K is recommended. Structure solution via direct methods (SHELXS-97) and refinement with SHELXL-2016 (full-matrix least-squares on F²) can resolve disorder in flexible substituents. Hydrogen bonding and π-π stacking interactions should be analyzed using software like PLATON .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data contradictions be addressed?
Use a combination of NMR (¹H, ¹³C, DEPT-135), FT-IR (C=O, C-S stretches), and HRMS for structural confirmation. Discrepancies between experimental and computed NMR shifts may arise from solvent effects or conformational flexibility; DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (PCM) can validate assignments. Cross-validate crystallographic bond lengths/angles with computational geometry optimizations .
Advanced Research Questions
Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?
Design analogs with systematic modifications (e.g., substituents on the phenyl rings, ethyl group replacement) and evaluate their bioactivity (e.g., enzyme inhibition assays). Use molecular docking (AutoDock Vina) to predict binding modes to target proteins like kinases. Correlate IC₅₀ values with electronic (Hammett σ) and steric (Taft Es) parameters to quantify SAR trends .
Q. How can contradictions between computational modeling and experimental data (e.g., NMR shifts or crystallographic parameters) be resolved?
Perform conformational sampling (Molecular Dynamics simulations) to identify dominant conformers in solution. Compare experimental NMR shifts with averaged computed shifts across sampled conformers. For crystallographic discrepancies, analyze thermal displacement parameters (B-factors) to assess dynamic disorder. Cross-validate with alternative techniques like neutron diffraction or solid-state NMR .
Q. What methodologies are suitable for assessing the environmental fate and biodegradation pathways of this compound?
Conduct OECD 301F (Ready Biodegradability) tests under aerobic conditions. Use LC-MS/MS to track parent compound degradation and identify metabolites. Soil column studies can evaluate leaching potential, while QSAR models (EPI Suite) estimate bioaccumulation and toxicity. Isotopic labeling (¹⁴C) quantifies mineralization rates in environmental matrices .
Q. How can crystallization challenges (e.g., polymorphism, solvent inclusion) be mitigated during formulation studies?
Screen crystallization conditions using high-throughput platforms (e.g., Crystal16) with varied solvents, anti-solvents, and cooling rates. Characterize polymorphs via PXRD, DSC, and Raman spectroscopy. Co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) can stabilize desired forms. Monitor lattice energy differences via DFT-D3 calculations .
Methodological Tables
Table 1: Key Crystallographic Parameters for Structural Analysis
| Parameter | Value/Technique | Reference |
|---|---|---|
| Space group | P 1 (triclinic) | |
| R factor | < 0.05 (I > 2σ(I)) | |
| Hydrogen bonding | N-H⋯O (2.89–3.02 Å) | |
| Refinement software | SHELXL-2016 |
Table 2: Synthetic Optimization Parameters
| Step | Optimal Conditions | Yield |
|---|---|---|
| Thiol-alkylation | DMF, K₂CO₃, 80°C, 12 hr | 68–72% |
| Final purification | Ethyl acetate/hexane (3:7), recrystallization | ≥95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
